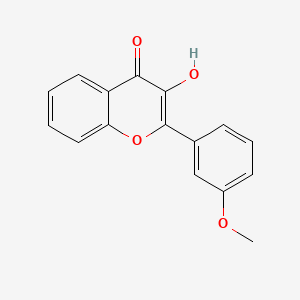

3-Hydroxy-3'-Methoxyflavone

Übersicht

Beschreibung

3’-Methoxyflavonol is a flavonoid compound characterized by its polyphenolic structure. It is known for its biological activity, particularly as a selective agonist of the neuromedin U 2 receptor (NMU2R) . This compound is part of the larger family of flavonols, which are widely distributed in plants and have been studied for their potential health benefits.

Wissenschaftliche Forschungsanwendungen

3’-Methoxyflavonol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Modellverbindung in Studien zur Flavonoidchemie und -synthese.

Biologie: Untersuchung seiner Rolle bei der Modulation biologischer Pfade, insbesondere derjenigen, die NMU2R betreffen.

5. Wirkmechanismus

Der primäre Wirkmechanismus von 3’-Methoxyflavonol beinhaltet seine Wechselwirkung mit dem Neuromedin U 2-Rezeptor (NMU2R). Als selektiver Agonist bindet es an NMU2R und aktiviert nachgeschaltete Signalwege, die verschiedene physiologische Prozesse beeinflussen können . Diese Wechselwirkung ist entscheidend für seine biologischen Wirkungen, einschließlich der Modulation von Entzündungen und Zellproliferation.

Ähnliche Verbindungen:

Quercetin: Ein weiteres Flavonol mit mehreren Hydroxylgruppen.

Kaempferol: Ähnliche Struktur, aber es fehlt die Methoxygruppe an der 3’-Position.

Myricetin: Enthält im Vergleich zu 3’-Methoxyflavonol zusätzliche Hydroxylgruppen.

Einzigartigkeit: 3’-Methoxyflavonol ist einzigartig aufgrund seiner selektiven Agonistenaktivität am NMU2R, die bei anderen Flavonolen nicht häufig beobachtet wird. Diese Spezifität macht es zu einer wertvollen Verbindung für gezielte biologische Studien und potenzielle therapeutische Anwendungen .

Wirkmechanismus

Mode of Action

It is known that flavonoids, the parent compounds of 3-hydroxy-3’-methoxyflavone, exhibit a wide range of biological activities, including anti-inflammatory and anticancer activities . The methoxy groups in these compounds make them more lipophilic than hydroxyl flavones, which may affect their biological activities .

Biochemical Pathways

For instance, they have been shown to affect pathways related to inflammation and cancer

Pharmacokinetics

It is known that the methoxy groups in flavonoids make them more lipophilic, which may affect their bioavailability .

Result of Action

Flavonoids and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer activities

Action Environment

The action of 3-Hydroxy-3’-methoxyflavone can be influenced by various environmental factors. For instance, the hydrophobic microenvironment is of significant importance in promoting the excited-state intramolecular proton transfer (ESIPT) process of 3-Hydroxyflavone derivatives, which can be regulated by the solvents, the existence of metal ions, proteins rich with α-helix structures, or the advanced DNA structures .

Biochemische Analyse

Biochemical Properties

3-Hydroxy-3’-methoxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in glycosylation processes, such as those found in fungal cultures of the genus Isaria . These interactions often result in the formation of glycosides, which can alter the biological activity of the compound. Additionally, 3-Hydroxy-3’-methoxyflavone can interact with metal ions and proteins rich in alpha-helix structures, influencing its biochemical properties .

Cellular Effects

3-Hydroxy-3’-methoxyflavone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Hydroxy-3’-methoxyflavone can modulate intracellular pathways, leading to changes in cell proliferation and apoptosis . Additionally, it has been used as a scaffold for fluorescent imaging in cells, highlighting its potential in cellular diagnostics .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy-3’-methoxyflavone involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with proteins involved in excited-state intramolecular proton transfer (ESIPT), which can influence its fluorescence properties . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy-3’-methoxyflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3’-methoxyflavone can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential effects on cells need to be further investigated.

Dosage Effects in Animal Models

The effects of 3-Hydroxy-3’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, studies have shown that high doses of flavonoids, including 3-Hydroxy-3’-methoxyflavone, can lead to adverse effects on cell viability and function .

Metabolic Pathways

3-Hydroxy-3’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can undergo glycosylation, resulting in the formation of glycosides . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 3-Hydroxy-3’-methoxyflavone within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects .

Subcellular Localization

3-Hydroxy-3’-methoxyflavone exhibits specific subcellular localization patterns that can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, studies have shown that similar compounds can localize within the endoplasmic reticulum and other subcellular structures, influencing their biochemical properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3’-Methoxyflavonol beinhaltet typischerweise die Verwendung von 2’-Hydroxychalconen als Ausgangsmaterialien. Eine gängige Methode ist die Algar-Flynn-Oyamada (AFO)-Reaktion, bei der es sich um die basenkatalysierte Epoxidierung von 2’-Hydroxychalconen mit Wasserstoffperoxid handelt, gefolgt von einer oxidativen Cyclisierung . Diese Methode wird wegen ihrer Effizienz und Umweltfreundlichkeit bevorzugt.

Industrielle Produktionsmethoden: Die industrielle Produktion von 3’-Methoxyflavonol kann die großtechnische Extraktion aus natürlichen Quellen oder die chemische Synthese umfassen. Der Extraktionsprozess nutzt häufig Techniken wie Mazeration, Perkolation und Soxhlet-Extraktion, um die Verbindung aus Pflanzenmaterialien zu isolieren .

Analyse Chemischer Reaktionen

Reaktionstypen: 3’-Methoxyflavonol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Reagenzien wie Wasserstoffperoxid erleichtert werden.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid.

Substitution: Methoxygruppen können unter bestimmten Bedingungen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in Gegenwart einer Base.

Reduktion: Natriumborhydrid in einem alkoholischen Lösungsmittel.

Substitution: Methanol oder andere Alkohole unter sauren oder basischen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion entsprechende Alkohole erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Quercetin: Another flavonol with multiple hydroxyl groups.

Kaempferol: Similar structure but lacks the methoxy group at the 3’ position.

Myricetin: Contains additional hydroxyl groups compared to 3’-Methoxyflavonol.

Uniqueness: 3’-Methoxyflavonol is unique due to its selective agonist activity at NMU2R, which is not commonly observed in other flavonols. This specificity makes it a valuable compound for targeted biological studies and potential therapeutic applications .

Biologische Aktivität

3-Hydroxy-3'-methoxyflavone (also known as 3-Hydroxyflavone) is a flavonoid compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a hydroxyl group at the 3-position and a methoxy group at the 3'-position of the flavone backbone. This specific arrangement is crucial for its biological activity. The synthesis of this compound typically involves various organic reactions including methylation and hydroxylation of flavonoid precursors, which can be achieved through methods such as the use of methylating agents in the presence of suitable catalysts.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study by Kawaii et al. (2018) evaluated a series of methoxylated and hydroxylated flavones, revealing that compounds with specific substitutions at the B-ring exhibited varying degrees of cytotoxicity against HL60 leukemic cells. The IC50 values for these compounds indicated that structural modifications significantly influenced their antiproliferative potency, with this compound showing promising results in inhibiting cell growth .

Table 1: Antiproliferative Activity of Selected Flavones

| Compound | IC50 (μM) |

|---|---|

| 5,4'-Dimethoxyflavone | 36 |

| 5,3',4'-Dihydroxyflavone | 28 |

| This compound | Variable |

Antioxidant Properties

Flavonoids are well-known for their antioxidant properties. Studies have shown that this compound can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage. This antioxidant activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to free radicals .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies indicate that it exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism behind this antimicrobial effect may involve disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of flavonoids. Research indicates that modifications to the hydroxyl and methoxy groups significantly affect the potency of these compounds. For example, Kawaii et al. found that increasing the number of methoxyl groups on the B-ring generally reduced antiproliferative activity, suggesting a delicate balance between hydrophobic interactions and hydrogen bonding in determining efficacy .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Hydroxyl Groups | Increased activity |

| Addition of Methoxyl Groups | Decreased activity |

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of this compound in cancer therapy and as an antioxidant supplement. For instance, a clinical trial assessing its effects on patients with oxidative stress-related conditions showed promising results in reducing biomarkers associated with inflammation and oxidative damage.

Eigenschaften

IUPAC Name |

3-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLGASXCHFNKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350267 | |

| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76666-32-5 | |

| Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.